Product packaging for 3-(Furan-2-yl)isoxazol-5-amine(Cat. No.:CAS No. 33866-44-3)

3-(Furan-2-yl)isoxazol-5-amine

Cat. No.: B1271633
CAS No.: 33866-44-3
M. Wt: 150.13 g/mol
InChI Key: MKXZGFIJQYOAAA-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) Scaffolds in Organic and Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern chemical science. mdpi.com Its unique electronic and structural features make it a versatile building block in synthesis and a privileged scaffold in drug discovery. nih.govsymc.edu.cn

The journey of isoxazole chemistry began in the late 19th and early 20th centuries. A pivotal moment came in 1903 when Ludwig Claisen synthesized the first compound in the isoxazole series. This foundational work laid the groundwork for future explorations into the synthesis and reactivity of these heterocycles. A significant leap forward occurred between 1930 and 1946 with Quilico's research on the synthesis of the isoxazole ring system from nitrile oxides and unsaturated compounds, a method that remains highly relevant today. ijpcbs.com The development of 1,3-dipolar cycloaddition reactions further empowered chemists to construct isoxazole rings with high efficiency and control over their substitution patterns.

The isoxazole nucleus is a recurring motif in a variety of biologically active molecules, both natural and synthetic. nih.govsymc.edu.cn Nature provides examples such as ibotenic acid and muscimol, which exhibit significant neurological activities and have inspired the development of synthetic analogs. wikipedia.org

In the realm of synthetic pharmaceuticals, the isoxazolyl group is a key component in a wide array of drugs, demonstrating its broad therapeutic potential. wikipedia.orgrsc.org Notable examples include certain beta-lactamase-resistant antibiotics like cloxacillin (B1194729) and dicloxacillin, the COX-2 inhibitor valdecoxib, and the anti-inflammatory drug leflunomide. wikipedia.org The presence of the isoxazole ring can influence a molecule's pharmacokinetic properties and its ability to interact with biological targets. symc.edu.cn The structural characteristics of isoxazole allow for various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition processes. symc.edu.cn

Below is a table showcasing some prominent drugs containing the isoxazole scaffold:

Drug NameTherapeutic Class
Valdecoxib COX-2 Inhibitor
Cloxacillin Antibiotic
Dicloxacillin Antibiotic
Flucloxacillin Antibiotic
Leflunomide Anti-inflammatory
Danazol Anabolic Steroid
Sulfamethoxazole Antibiotic
Zonisamide Anticonvulsant
Risperidone Antipsychotic
Isocarboxazid Antidepressant

This table is for informational purposes and is not exhaustive.

Importance of Furan (B31954) Moieties in Chemical and Biological Systems

The furan ring, another five-membered aromatic heterocycle containing an oxygen atom, is a fundamental building block in chemistry and biology. ijabbr.com The first furan compound to be discovered was 2-furoic acid in 1780. zenodo.org Furan and its derivatives are found in numerous natural products and are utilized in various industrial and pharmaceutical applications. zenodo.orgresearchgate.net

The furan moiety is a key structural element in a wide range of biologically active compounds, contributing to their therapeutic effects. ijabbr.comutripoli.edu.ly These compounds exhibit a diverse spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lyresearchgate.net The versatility of the furan ring allows for the synthesis of a vast number of derivatives with distinct biological profiles. ijabbr.comresearchgate.net

Rationale for Academic Research on 3-(Furan-2-yl)isoxazol-5-amine and Related Heterocyclic Hybrids

The academic interest in hybrid molecules like this compound stems from the principle of molecular hybridization. This strategy involves combining two or more pharmacophores—structural units with known biological activity—to create a new molecule with potentially enhanced or novel properties. The synthesis of new heterocyclic molecules based on the hybridization of different pharmacophores is a promising avenue in modern medicinal chemistry. researchgate.net

By linking a furan ring to an isoxazole core, researchers aim to explore the synergistic effects of these two important heterocyclic systems. The goal is to develop new compounds with unique biological activity profiles that may differ from those of the individual components. nih.govrsc.org The study of such hybrids allows for a deeper understanding of structure-activity relationships and provides a platform for the discovery of new lead compounds for drug development. nih.gov The exploration of furan-isoxazole hybrids contributes to the ever-expanding library of heterocyclic compounds with potential applications in various scientific fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O2 B1271633 3-(Furan-2-yl)isoxazol-5-amine CAS No. 33866-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(furan-2-yl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c8-7-4-5(9-11-7)6-2-1-3-10-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXZGFIJQYOAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368870
Record name 3-(Furan-2-yl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33866-44-3
Record name 3-(Furan-2-yl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Furyl)-5-isoxazolamine
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Synthetic Methodologies for 3 Furan 2 Yl Isoxazol 5 Amine and Its Derivatives

Overview of Established Synthetic Routes to Aminoisoxazoles and Isoxazoles

The construction of the isoxazole (B147169) ring is a well-established field in heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These can be broadly categorized into cycloaddition reactions and other cyclization strategies.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile (an alkene or alkyne) stands as one of the most fundamental and widely utilized methods for synthesizing isoxazole and isoxazoline (B3343090) rings. tandfonline.comrsc.org This approach offers a high degree of control over regioselectivity and is applicable to a broad range of substrates. tandfonline.com

Nitrile oxides, which are key intermediates in this process, are typically generated in situ from the corresponding aldoximes through oxidation or from hydroximoyl halides by dehydrohalogenation. tandfonline.comnih.gov A variety of oxidants have been employed for the conversion of aldoximes to nitrile oxides, including environmentally benign options like Oxone. tandfonline.com The subsequent reaction with terminal alkynes leads to the formation of 3,5-disubstituted isoxazoles with a high degree of regioselectivity. nih.govrsc.org The reaction conditions are often mild, allowing for the synthesis of complex molecules. rsc.org

The versatility of this method is demonstrated by its application under various conditions, including solvent-free mechanochemical ball-milling, which offers an environmentally friendly alternative to traditional solution-based techniques. tandfonline.comnih.gov Both catalyst-free and copper-catalyzed versions of this reaction have been developed, expanding the scope and applicability of the methodology. nih.gov The use of hypervalent iodine reagents has also been shown to effectively induce the cycloaddition of nitrile oxides to alkynes, leading to high yields of isoxazoles. rsc.org

Dipole PrecursorDipolarophileConditionsProductRef.
AldoximeTerminal AlkyneHypervalent Iodine3,5-Disubstituted Isoxazole rsc.org
AldoximeAlkene/AlkyneNaCl, Oxone, Na2CO3, Ball-millingIsoxazoline/Isoxazole tandfonline.com
Hydroxyimidoyl ChlorideTerminal AlkyneCu/Al2O3, Ball-milling3,5-Disubstituted Isoxazole nih.gov

Chalcones, which are α,β-unsaturated ketones, serve as excellent dipolarophiles in the synthesis of isoxazole derivatives. nveo.org The reaction of chalcones with hydroxylamine (B1172632) hydrochloride is a common method for preparing isoxazoles. rasayanjournal.co.inderpharmachemica.comresearchgate.net This reaction typically proceeds via a cyclization mechanism to afford the final isoxazole product. rasayanjournal.co.in Microwave-assisted synthesis has been shown to be an efficient technique for this transformation, often leading to improved reaction rates and yields. nveo.org

In some instances, the reaction of chalcones with hydroxylamine can lead to the formation of isoxazoline intermediates, which can then be converted to the corresponding isoxazoles. thieme-connect.com The regioselectivity of the cycloaddition can be influenced by the substituents on the chalcone (B49325) and the reaction conditions. For example, a chalcone-rearrangement strategy has been developed for the regioselective synthesis of 3,4-disubstituted isoxazoles from β-ketoacetals, which are derived from chalcones. thieme-connect.com

Other Cyclization and Rearrangement Strategies for Isoxazole Rings

Beyond 1,3-dipolar cycloadditions, several other synthetic strategies have been developed for the construction of the isoxazole ring. One notable method involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govacs.org This approach allows for the synthesis of highly substituted isoxazoles, including 4-iodoisoxazoles, which can be further functionalized using palladium-catalyzed cross-coupling reactions. nih.gov The reaction is tolerant of a wide variety of functional groups and can be scaled up to produce multi-gram quantities of the desired products. nih.gov

Another convenient method for the synthesis of 4-alkyl-5-aminoisoxazoles involves the nucleophilic addition of lithiated alkyl nitriles to α-chlorooximes. organic-chemistry.orgnih.gov This reaction proceeds in high yield and provides a straightforward route to C4-alkylated 5-aminoisoxazoles. organic-chemistry.orgnih.gov The scope of this reaction has been explored by varying the nature of both the nitrile and the α-chlorooxime. nih.gov

Furthermore, intramolecular cyclization reactions have been employed to construct fused isoxazole ring systems. For example, the intramolecular [3+2] cycloaddition of a nitrile oxide with a neighboring alkyne has been used to synthesize novel tetracyclic isoxazole-containing compounds. mdpi.com

Targeted Synthesis of the 3-(Furan-2-yl)isoxazol-5-amine Scaffold

The synthesis of the specific target molecule, this compound, and its derivatives often involves strategies that incorporate the furan (B31954) moiety from the outset.

Synthetic Approaches Involving Furan Precursors

A direct approach to synthesizing this compound and its analogues involves the use of furan-containing starting materials. For instance, the 1,3-dipolar cycloaddition of nitrile oxides with furan-containing dipolarophiles is a viable strategy. In one study, nitrile oxides were generated in situ and trapped with 4-(furan-2-yl)but-3-en-2-one (B6264371) to produce an isomeric mixture of isoxazoles. asianpubs.org

Another approach involves the multicomponent reaction of hydroxylamine, a furan-containing aldehyde (such as furan-2-carbaldehyde), and a compound with an active methylene (B1212753) group, like malononitrile. This method has been successfully used to synthesize 5-amino-3-(furan-2-yl)isoxazole-4-carbonitrile. d-nb.info

The synthesis of 3-methyl-5-(5-methylfuran-2-yl)-4,5-dihydroisoxazole has been achieved through the cycloaddition of nitroethane to 5-methyl-2-vinylfuran. asianpubs.orgasianpubs.org This isoxazoline can then potentially be a precursor for further transformations to introduce the amino group at the 5-position.

Research has also been conducted on the synthesis of isoxazole derivatives where a furan ring is attached to the isoxazole core. For example, a series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine (B1678402) derivatives were synthesized starting from 2-acetylfuran (B1664036) via a Claisen-Schmidt condensation to form a furan-containing chalcone, which was then cyclized to the isoxazole. researchgate.net

Starting Material(s)Key ReactionProductRef.
Aldoxime, 4-(Furan-2-yl)but-3-en-2-one1,3-Dipolar CycloadditionIsomeric mixture of isoxazoles asianpubs.org
Malononitrile, Hydroxylamine, Furan-2-carbaldehydeMulticomponent Reaction5-Amino-3-(furan-2-yl)isoxazole-4-carbonitrile d-nb.info
5-Methyl-2-vinylfuran, NitroethaneCycloaddition3-Methyl-5-(5-methylfuran-2-yl)-4,5-dihydroisoxazole asianpubs.orgasianpubs.org
2-Acetylfuran, Aromatic Aldehyde, HydroxylamineClaisen-Schmidt Condensation, Cyclization1-{[3-(Furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine researchgate.net

Strategies for Introducing the Amino Functionality at the C-5 Position

The introduction of an amino group at the C-5 position of the isoxazole ring is a critical step in the synthesis of the target compound and its derivatives. Several strategies have been developed to achieve this transformation, often involving nucleophilic substitution or the cyclization of precursors already containing the nitrogen functionality.

One common approach involves the use of α-bromo ketoximes, which can react with a cyanide source, such as potassium cyanide, to yield 5-amino-3-arylisoxazoles. clockss.org The reaction proceeds by dropwise addition of the α-bromo ketoxime to a solution of KCN in methanol (B129727) at room temperature, affording the desired product in moderate to good yields. clockss.org Another method utilizes the reaction of thiocarbamoylcyanoacetates with hydroxylamine, which provides a synthetically useful route to 5-aminoisoxazoles in good yields. researchgate.net

Furthermore, 3-bromoisoxazoles can be aminated through nucleophilic aromatic substitution. researchgate.net While these compounds are often inert under thermal conditions, the use of phosphazene bases under microwave irradiation facilitates the amination process, leading to the formation of the corresponding 3-aminoisoxazoles in moderate yields. researchgate.net Additionally, the synthesis of 4-alkyl-5-aminoisoxazoles can be achieved in high yield through the nucleophilic addition of lithiated alkyl nitriles to (α)-chlorooximes. organic-chemistry.org

The regioselectivity of amination, particularly in distinguishing between the 3- and 5-positions, is a key challenge. Reaction conditions such as temperature and pH have been identified as crucial factors in controlling the outcome. organic-chemistry.org For instance, careful control of these parameters can favor the formation of either 3-amino-5-alkyl or 5-amino-3-alkyl isoxazoles. organic-chemistry.org

Recent research has also explored the use of isoxazoles as electrophilic aminating reagents themselves. In a copper-hydride-catalyzed reaction, 1,2-benzisoxazole (B1199462) was found to be a practical electrophilic primary amine source for the hydroamination of alkenes. nih.gov This discovery opens up new possibilities for the synthesis of primary amines via the cleavage of the N-O bond in the isoxazole ring. nih.gov

Table 1: Comparison of Strategies for Introducing Amino Functionality at C-5 of Isoxazoles
MethodStarting MaterialsKey Reagents/ConditionsProductKey Advantages/DisadvantagesReference
Reaction of α-bromo ketoximesα-bromo ketoximesKCN, MeOH, room temperature5-Amino-3-arylisoxazolesModerate to good yields. clockss.org
Reaction of thiocarbamoylcyanoacetatesThiocarbamoylcyanoacetatesHydroxylamine5-AminoisoxazolesGood yields. researchgate.net
Nucleophilic aromatic substitution3-BromoisoxazolesAmines, phosphazene bases, microwave irradiation3-AminoisoxazolesFacilitated by microwave; moderate yields. researchgate.net
Nucleophilic additionLithiated alkyl nitriles, (α)-chlorooximes-4-Alkyl-5-aminoisoxazolesHigh yields. organic-chemistry.org

Specific Reaction Sequences for this compound or Closely Related Compounds

Claisen-Schmidt Condensation Followed by Cyclization

A prevalent and versatile method for synthesizing the isoxazole core, including 3-(furan-2-yl) substituted derivatives, is through the Claisen-Schmidt condensation to form a chalcone intermediate, which is then cyclized. researchgate.net This two-step process begins with the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde. researchgate.net In the context of synthesizing furan-containing isoxazoles, 4-morpholino acetophenone can be reacted with a substituted furfuraldehyde to produce a 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one chalcone. researchgate.net

The subsequent and crucial step is the cyclization of the α,β-unsaturated carbonyl system of the chalcone with hydroxylamine hydrochloride. researchgate.net This reaction leads to the formation of the isoxazole ring. The use of microwave irradiation in this step has been shown to significantly enhance the reaction rate, reducing reaction times from hours to minutes while often improving yields. researchgate.netnveo.org For instance, a conventional method might require refluxing for 6-8 hours to achieve a 58-69% yield, whereas microwave-assisted synthesis can be completed in 6-10 minutes with yields of 67-82%. researchgate.net

Addition-Elimination Reactions for Aminoisoxazoles

Addition-elimination reactions provide a direct pathway to aminoisoxazoles. The synthesis of new 5-aminoisoxazoles can be achieved through the reaction of thiocarbamoylcyanoacetates with hydroxylamine. researchgate.net This method is considered a synthetically useful for obtaining these compounds in good yields. researchgate.net An addition-elimination mechanism has been proposed as the correct pathway for these transformations. researchgate.net

Advanced Synthetic Techniques and Sustainable Chemistry Approaches

Modern synthetic chemistry increasingly emphasizes the development of efficient and environmentally benign methodologies. The synthesis of isoxazoles, including this compound, has benefited from these advancements, particularly through the use of transition metal catalysis and microwave-assisted organic synthesis.

Transition Metal-Catalyzed Methodologies in Isoxazole Synthesis

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of isoxazoles. researchgate.net These methods often offer high efficiency, selectivity, and functional group tolerance.

Copper-Catalyzed Synthesis: Copper catalysts are particularly attractive due to their low cost and have been employed in various isoxazole syntheses. rsc.orgrsc.org A notable example is the copper-catalyzed aerobic oxidative C–O bond formation for the synthesis of 3,5-disubstituted isoxazoles from enone oximes. rsc.orgrsc.org This method utilizes an inexpensive copper(II) acetate (B1210297) catalyst and molecular oxygen as a green oxidant, with water as the only byproduct. rsc.orgscispace.com Copper-catalyzed reactions have also been used for the reductive cleavage of the isoxazole ring, demonstrating the versatility of this metal in manipulating the isoxazole scaffold. cjcatal.com

Palladium-Catalyzed Synthesis: Palladium catalysts are renowned for their utility in cross-coupling reactions, which have been adapted for isoxazole synthesis. The Sonogashira coupling of acid chlorides with terminal alkynes, followed by a 1,3-dipolar cycloaddition with in situ generated nitrile oxides, can produce highly substituted isoxazoles. organic-chemistry.org Palladium catalysis is also instrumental in the functionalization of pre-formed isoxazole rings. For example, 4-iodoisoxazoles, synthesized via electrophilic cyclization, can undergo various palladium-catalyzed reactions to yield 3,4,5-trisubstituted isoxazoles. nih.gov Palladium-catalyzed methods have also been developed for the synthesis of furan derivatives, which are key precursors for the target compound. mdpi.comnih.gov

Rhodium-Catalyzed Synthesis: Rhodium catalysts have been utilized in the C-H activation and annulation of 3-arylisoxazoles. rsc.org These reactions allow for the construction of complex fused-naphthalene systems from 3-arylisoxazoles and 1,6-diynes. rsc.org

Table 2: Overview of Transition Metal-Catalyzed Isoxazole Syntheses
Catalyst TypeReaction TypeKey FeaturesReference
CopperAerobic oxidative C–O bond formationInexpensive catalyst, green oxidant (O2), good functional group tolerance. rsc.org, rsc.org
PalladiumSonogashira coupling-cycloaddition sequenceOne-pot, three-component reaction for 3,4,5-substituted isoxazoles. organic-chemistry.org
PalladiumFunctionalization of 4-iodoisoxazolesVersatile for creating highly substituted isoxazoles. nih.gov
RhodiumSequential dual C–H annulationSynthesis of complex fused polycyclic systems. rsc.org

Microwave-Assisted Organic Synthesis of Isoxazoles

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating organic reactions, including the synthesis of isoxazoles. tsijournals.com The primary advantages of this method are significantly reduced reaction times, increased yields, and often cleaner reactions with fewer byproducts. nveo.orgtsijournals.com

The synthesis of isoxazole derivatives from chalcones and hydroxylamine hydrochloride is a prime example of a reaction that benefits greatly from microwave irradiation. researchgate.netnveo.org Conventional heating methods may require several hours of reflux, whereas microwave-assisted synthesis can often be completed in a matter of minutes. researchgate.nettsijournals.com For instance, the synthesis of Schiff bases from 3-amino-5-methyl isoxazole was reduced from 3 hours to just 30 seconds with a corresponding increase in yield from 70-81% to 90-95%. tsijournals.com

Microwave assistance has also been applied to one-pot, three-component syntheses of isoxazoles, further enhancing the efficiency of these multi-step processes. organic-chemistry.org The rapid heating and enhanced reaction rates under microwave conditions can minimize the formation of unwanted byproducts. nveo.orgorganic-chemistry.org This technique is also considered environmentally friendly due to its efficiency and often reduced need for large volumes of organic solvents. nih.gov

Ultrasound-Mediated Isoxazole Synthesis

Ultrasound irradiation, or sonochemistry, has emerged as a powerful tool in organic synthesis, aligning with the principles of green chemistry. acs.orgresearchgate.net The application of ultrasonic waves can significantly accelerate reaction rates, increase yields, and enable reactions to proceed under milder conditions, often reducing the need for harsh reagents or high temperatures. orgchemres.org This technique has been effectively applied to the synthesis of various heterocyclic compounds, including isoxazoles and their precursors, isoxazolines. acs.orgnih.govdntb.gov.ua

The synthesis of isoxazoles via ultrasound is frequently achieved through multicomponent reactions (MCRs) or 1,3-dipolar cycloadditions. nih.govresearchgate.netrsc.org For instance, researchers have developed one-pot, three-component methods for synthesizing isoxazole derivatives by reacting aldehydes, hydroxylamine hydrochloride, and β-ketoesters under ultrasonic irradiation. orgchemres.orgrsc.org These protocols often benefit from cleaner transformations, high yields (ranging from 82% to 96%), and substantially shorter reaction times (13-28 minutes) compared to conventional stirring methods. researchgate.netrsc.org The physical effects of ultrasound, such as acoustic cavitation, generate localized high-pressure and high-temperature zones, which enhances mass transfer and accelerates the chemical reaction. researchgate.net

A notable example relevant to the target structure is the synthesis of 5-amino-3-(furan-2-yl)isoxazole-4-carbonitrile. While this specific synthesis was achieved through a green multicomponent reaction without sonication, the general applicability of ultrasound to similar MCRs for isoxazole synthesis is well-documented. rsc.orgd-nb.info For example, a one-pot, three-step process for 3,5-disubstituted isoxazoles utilizes the ultrasound-assisted cycloaddition of in-situ generated nitrile oxides with alkynes. acs.orgresearchgate.net Adapting such a method using furfural-derived nitrile oxides presents a viable sonochemical route to furan-substituted isoxazoles. vulcanchem.com

Table 1: Research Findings on Ultrasound-Assisted Isoxazole Synthesis

Product Type/DerivativeReactantsCatalyst/ConditionsKey FindingsReference
3,5-Disubstituted IsoxazolesAldehydes, Hydroxylamine Hydrochloride, Terminal AlkynesCopper(I) catalyst, Dual-frequency ultrasound (20 kHz probe + 40 kHz bath)Reaction time reduced to 1 hour; increased yields. researchgate.net researchgate.net
Isoxazole-5(4H)-one DerivativesAldehydes, Hydroxylamine Hydrochloride, Ethyl AcetoacetateItaconic acid (organocatalyst), Water, 50°C, UltrasonicationYields of 85-95%; concise reaction time. rsc.org rsc.org
Isoxazoline-Sulfonamide HybridsAldehydes, Hydroxylamine Hydrochloride, AlkenesTrichloroisocyanuric acid (TCCA), EtOH-water, Ultrasound activationGood to excellent yields; shorter reaction times compared to stirring. nih.gov nih.gov
3-Methyl-4-arylmethylene Isoxazole-5(4H)-onesBenzaldehyde derivatives, Hydroxylamine hydrochloride, Ethyl acetoacetateImidazole, Aqueous media, Ultrasound irradiationHigh isolated yields, short reaction times, avoidance of organic solvents. orgchemres.org orgchemres.org

Utilization of Green Chemistry Solvents and Catalysts

The principles of green chemistry encourage the use of non-toxic, renewable, and recyclable solvents and catalysts to minimize environmental impact. researchgate.net Ionic liquids (ILs) and deep eutectic solvents (DESs) have gained significant attention as environmentally benign alternatives to volatile and hazardous organic solvents for the synthesis of heterocyclic compounds like isoxazoles. nih.govwiley.com

Deep Eutectic Solvents (DESs): DESs are mixtures of a hydrogen bond donor (e.g., urea) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride) that form a eutectic with a melting point much lower than the individual components. nih.gov They are often biodegradable, non-toxic, and inexpensive. A one-pot, three-component process for the regioselective synthesis of 3,5-disubstituted isoxazoles has been reported using a biorenewable DES composed of choline chloride and urea. nih.gov This solvent system facilitates the reaction between aldehydes and alkynes, offering an eco-friendly pathway to the isoxazole core. nih.gov The synthesis of 3,4-disubstituted isoxazole-5(4H)-ones has also been successfully demonstrated in a deep eutectic solvent, highlighting the versatility of this medium. researchgate.net

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure, thermal stability, and recyclability make them attractive for green synthesis. nih.govscirp.org The synthesis of 3,5-disubstituted isoxazoles has been achieved in excellent yields using butylmethylimidazolium (B1222432) salts ([BMIM]X) as the reaction medium for the condensation of a β-diketone with hydroxylamine. nih.gov In a specific application involving a furan precursor, bis-isoxazolyl-1,2,5,6-tetrahydro pyridine-3-carboxylates were synthesized in a five-component reaction using a furan aldehyde. scirp.org The reaction employed triethyl ammonium (B1175870) acetate (TEAA), an ionic liquid that served the dual role of a recyclable catalyst and a green solvent, leading to high yields at room temperature. scirp.org

Green Catalytic Systems: Beyond solvents, the use of benign catalysts is paramount. The synthesis of 5-amino-3-(furan-2-yl)isoxazole-4-carbonitrile was achieved through a multicomponent reaction of malononitrile, hydroxylamine, and furfural. d-nb.info This process utilized a catalytic medium of glycine/K2CO3 in an aqueous solution, representing an efficient, simple, and eco-friendly method that proceeds under mild conditions to give the product in good yield. d-nb.info

Table 2: Research Findings on Isoxazole Synthesis Using Green Solvents and Catalysts

Product/DerivativeGreen MethodReactantsKey FindingsReference
5-Amino-3-(furan-2-yl)isoxazole-4-carbonitrileGreen Catalytic SystemFurfural, Malononitrile, HydroxylamineUsed Glycine/K2CO3 in water; eco-friendly and efficient reaction. d-nb.info
3,5-Disubstituted IsoxazolesDeep Eutectic Solvent (DES)Aldehydes, AlkynesEmployed Choline chloride:urea as a biorenewable and recyclable solvent. nih.gov
Bis-isoxazolyl-1,2,5,6-tetrahydro pyridine-3-carboxylatesIonic Liquid (IL)Isoxazole amine, Furan aldehyde , β-keto esterTriethyl ammonium acetate (TEAA) IL used as a recyclable catalyst and solvent; high yields. scirp.org
3,5-Disubstituted IsoxazolesIonic Liquid (IL)β-Diketone, HydroxylamineButylmethylimidazolium salts ([BMIM]X) used as a recyclable IL; excellent yields. nih.gov
3,4-Disubstituted Isoxazole-5(4H)-onesDeep Eutectic Solvent (DES)Aldehyde, Hydroxylamine hydrochloride, β-ketoesterDemonstrates the utility of DES as a green reaction medium for isoxazole synthesis. researchgate.net

Chemical Reactivity and Transformations of 3 Furan 2 Yl Isoxazol 5 Amine

Reactions of the Amino Group at the C-5 Position

The amino group at the C-5 position of the isoxazole (B147169) ring is a key functional group that dictates much of the compound's chemical behavior. ontosight.ai It serves as a nucleophilic center and a handle for the construction of more complex molecular architectures, including fused heterocyclic systems.

Nucleophilic Reactivity and Derivatization

The amino group in 3-(furan-2-yl)isoxazol-5-amine exhibits typical nucleophilic characteristics, allowing for a variety of derivatization reactions. These reactions are fundamental for modifying the compound's properties and for its use as a building block in the synthesis of more complex molecules. chemimpex.com For instance, it can undergo acylation, alkylation, and condensation reactions with electrophilic partners.

Research has shown that the amino group of similar 5-aminoisoxazole derivatives can be acylated to form amides. researchgate.net This reactivity is crucial for the synthesis of a diverse range of compounds, including those with potential biological applications. The nucleophilicity of the amino group is central to these transformations, enabling the formation of new carbon-nitrogen bonds.

The derivatization of the amino group has been explored in the synthesis of various compounds. For example, the reaction of 5-aminoisoxazoles with various reagents can lead to the formation of a wide array of derivatives. These reactions often proceed under mild conditions, highlighting the reactivity of the amino group. The ability to easily derivatize this position makes this compound a valuable intermediate in synthetic chemistry. nih.gov

Potential for Formation of Fused Heterocyclic Systems

The amino group, in conjunction with the adjacent endocyclic nitrogen atom of the isoxazole ring, provides a reactive site for the construction of fused heterocyclic systems. These reactions, often involving bifunctional electrophiles, lead to the formation of bicyclic and polycyclic structures with diverse chemical and biological properties.

Studies on related 5-aminoisoxazoles have demonstrated their utility in the synthesis of fused systems such as isoxazolo[5,4-b]pyridines and other related heterocycles. mdpi.com These transformations typically involve condensation reactions followed by intramolecular cyclization. For example, the reaction of 5-aminoisoxazoles with β-dicarbonyl compounds or their equivalents can yield fused pyridone rings.

The formation of fused heterocycles is a testament to the versatility of the 5-aminoisoxazole scaffold. The strategic placement of the amino group facilitates cyclization reactions that would otherwise be difficult to achieve. This reactivity has been harnessed to create a variety of complex molecular architectures, expanding the chemical space accessible from this starting material. acs.org

Transformations Involving the Isoxazole Ring System

The isoxazole ring in this compound is not merely a passive scaffold but an active participant in various chemical transformations. Ring-opening reactions and conversions to other heterocyclic systems are prominent features of its chemistry, providing access to a wide range of valuable synthetic intermediates. researchgate.net

Ring-Opening Reactions and Formation of Versatile Synthetic Intermediates

The isoxazole ring is susceptible to cleavage under various conditions, leading to the formation of highly functionalized and versatile acyclic intermediates. rsc.org This ring-opening is a powerful synthetic strategy, as the resulting intermediates can be used to construct a variety of other molecular frameworks.

One of the most common methods for isoxazole ring opening is reductive cleavage, often using catalytic hydrogenation. This process typically breaks the weak N-O bond, leading to the formation of an enamino-ketone or related species. These intermediates are valuable precursors for the synthesis of other heterocycles, such as pyridines, pyrimidines, and pyrroles.

Base- or acid-catalyzed ring-opening reactions have also been reported for isoxazole derivatives. rsc.org These reactions can proceed through different mechanisms, depending on the substituents and reaction conditions, but ultimately lead to the formation of useful synthetic building blocks. The ability of the isoxazole ring to serve as a masked form of a 1,3-dicarbonyl or β-enaminone system is a key aspect of its synthetic utility.

Conversion to Other Diverse Heterocyclic Systems

Beyond simple ring-opening, the isoxazole moiety can be directly converted into other heterocyclic systems through various rearrangement and transformation reactions. rsc.orgnih.govmdpi.com These conversions often proceed in a single step and provide efficient routes to a diverse range of heterocyclic structures. nih.govmdpi.com

For example, isoxazoles can be transformed into pyrazoles, pyridines, and other heterocycles through thermal or photochemical rearrangements. mdpi.comnih.govmdpi.comresearchgate.net These reactions often involve complex mechanistic pathways, but they offer a powerful tool for rapidly accessing different heterocyclic cores. The specific outcome of these transformations is highly dependent on the substitution pattern of the isoxazole ring and the reaction conditions employed.

The conversion of isoxazoles to other heterocycles is a vibrant area of research, with new methods and transformations being continuously developed. nih.govmdpi.com This reactivity underscores the synthetic potential of the isoxazole ring system and its role as a versatile platform for the synthesis of diverse molecular architectures. vulcanchem.compolyu.edu.hk

Reactivity of the Furan (B31954) Moiety and its Influence on the Conjugated System

The furan moiety is known to undergo electrophilic substitution reactions, although its reactivity is influenced by the electron-withdrawing nature of the attached isoxazole ring. Nevertheless, reactions such as nitration, halogenation, and Friedel-Crafts acylation can potentially occur on the furan ring, providing a means to further functionalize the molecule.

Furthermore, the furan ring can participate in various cycloaddition reactions, such as Diels-Alder reactions, where it can act as the diene component. This reactivity opens up possibilities for the construction of complex polycyclic systems. The interplay between the furan and isoxazole rings, and the amino group, creates a rich and complex reactivity profile for this compound, making it a fascinating subject for further chemical exploration.

Investigation of Compound Stability and Potential Degradation Pathways in Biological and Chemical Contexts

The stability of a chemical compound is a critical factor influencing its potential applications, particularly in biological systems. An investigation into the stability of this compound under various biological and chemical conditions reveals potential degradation pathways. While direct experimental data for this specific molecule is limited, a comprehensive analysis can be extrapolated from the known chemical behaviors of its constituent furan and isoxazole rings, as well as the amino substituent.

In biological contexts, the metabolic stability of this compound is of primary concern. The furan moiety is known to be susceptible to metabolic oxidation, a reaction often catalyzed by cytochrome P450 (P450) enzymes. nih.govresearchgate.netnih.gov This oxidation can lead to the formation of reactive electrophilic intermediates, such as epoxides or cis-enediones, which can subsequently react with cellular nucleophiles like proteins and DNA. nih.govresearchgate.net The nature of the substituents on the furan ring can influence the formation of these metabolites. nih.gov For many furan-containing xenobiotics, this metabolic activation is a key step in their potential toxicity. nih.govnih.gov

The isoxazole ring also contributes to the metabolic profile of the compound. The metabolic fate of isoxazole-containing drugs has been a subject of study, with ring cleavage being a documented pathway. For instance, the anti-inflammatory drug leflunomide, which features an isoxazole ring, undergoes in vivo ring scission to its active α-cyanoenol metabolite. nih.govresearchgate.net This process is influenced by the substitution pattern on the isoxazole ring, with an unsubstituted C3-H being important for this transformation. nih.gov Given that the compound is a 3-substituted isoxazole, the stability of the ring to this specific cleavage pathway would be of interest in metabolic studies. Computational models have been developed to predict the bioactivation of isoxazole-containing molecules, often involving the formation of reactive quinone-type species. nih.govresearchgate.net

In addition to metabolic transformations, the chemical stability of this compound under various conditions is crucial. The stability of furan derivatives is known to be influenced by pH. researchgate.netnih.gov Acidic conditions can promote the degradation of the furan ring, potentially leading to ring-opening reactions. pharmaguideline.comnumberanalytics.com The presence of electron-withdrawing substituents on the furan ring can enhance its stability in acidic environments. researchgate.netresearchgate.net Polar aprotic solvents have been shown to have a stabilizing effect on furan compounds. nih.gov

The isoxazole ring also exhibits pH-dependent stability. Forced degradation studies on isoxazole derivatives have shown that they can degrade under both acidic and basic conditions. nih.gov For example, some isoxazole derivatives exhibit maximum stability in a pH range of 3-5, with increased degradation at higher or lower pH values. researchgate.net

Thermal stability is another important consideration. The thermal decomposition of isoxazole compounds has been studied, and it can lead to the cleavage of the isoxazole ring to form products such as nitriles and acetaldehyde. researchgate.netresearchgate.net The thermal stability of isoxazole-containing liquid crystals has also been investigated, with amides of isoxazoles showing greater thermal stability than corresponding thioureas. beilstein-journals.orgnih.gov Some energetic compounds based on the isoxazole scaffold have shown decomposition temperatures above 180°C. acs.org

Photostability is also a relevant parameter. Furan derivatives, particularly those with conjugated systems, can be photoreactive. researchgate.net Upon exposure to UV radiation, they can undergo dimerization or trans-cis isomerization. researchgate.net The extensive conjugation in this compound may render it susceptible to photodegradation.

Potential degradation pathways for this compound can be proposed based on the known reactivity of its components. In a biological system, a primary degradation pathway is likely to be the P450-mediated oxidation of the furan ring, leading to the formation of a reactive epoxide or cis-butenedial intermediate. This reactive species can then be detoxified by conjugation with glutathione (B108866) (GSH) or react with other cellular macromolecules. nih.gov Another plausible pathway involves the metabolic cleavage of the isoxazole ring. nih.govresearchgate.net

Under chemical stress conditions, degradation could be initiated by acid-catalyzed hydrolysis and ring-opening of the furan moiety. Alternatively, under strongly acidic or basic conditions, the isoxazole ring could undergo cleavage. Thermal stress may lead to the fragmentation of the isoxazole ring. researchgate.net

The following data tables summarize research findings on the stability and degradation of related furan and isoxazole compounds, providing insights into the potential behavior of this compound.

Table 1: Metabolic Pathways of Representative Furan-Containing Compounds

Compound Primary Metabolic Pathway Key Metabolites Reference(s)
Furan P450-catalyzed oxidation cis-2-Butene-1,4-dial (BDA) nih.gov
Leflunomide Isoxazole ring opening A771726 (α-cyanoenol metabolite) nih.govresearchgate.net
2-Methylfuran P450-catalyzed oxidation Acetylacrolein researchgate.net

Table 2: Degradation of Isoxazole Derivatives Under Forced Conditions

Isoxazole Derivative Stress Condition Major Degradation Products Reference(s)
Leflunomide Acid (1 N HCl), Base (1 N NaOH), Oxidation (3% H₂O₂), Thermal, UV radiation Successful separation of degradation products from impurities nih.gov
1,2,4-Oxadiazole derivative pH < 3 Aryl nitrile researchgate.net
Isoxazoline (B3343090) compounds Thermal (160–280°C) Acetaldehyde and aromatic nitrile researchgate.net

Biological Activities and Pharmacological Potential of 3 Furan 2 Yl Isoxazol 5 Amine Derivatives

Antimicrobial Efficacy

Derivatives of 3-(furan-2-yl)isoxazol-5-amine have demonstrated notable activity against a range of microbial pathogens, including bacteria, fungi, and mycobacteria. growingscience.comresearchgate.net The inherent antimicrobial properties of the furan (B31954) ring, coupled with the versatile isoxazole (B147169) core, contribute to their potential as therapeutic agents. ijrpc.com

Antibacterial Spectrum and Potency

The antibacterial activity of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. growingscience.comzsmu.edu.ua Studies have shown that these compounds can exhibit moderate to good antibacterial efficacy. For instance, certain derivatives have shown minimum inhibitory concentrations (MICs) ranging from 2.33 to 156.47 µM against various bacterial strains.

Specifically, research on N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, which share structural similarities, revealed moderate-to-weak antimicrobial properties with MIC values between 8 and 256 µg/mL. nih.gov One particular derivative demonstrated significant activity against clinical strains of S. epidermidis, with an MIC value as low as 2 µg/mL. nih.gov Another study on newly synthesized isoxazole derivatives reported inspiring antibacterial activity for several compounds against both Gram-positive and Gram-negative strains at a concentration of 40 µg/ml. growingscience.com

Bacterial Strain Reported Activity of Derivatives Reference
Bacillus subtilisMIC values of 4.69 - 22.9 µM
Staphylococcus aureusMIC values of 5.64 - 77.38 µM
Enterococcus faecalisMIC values of 8.33 - 23.15 µM
Escherichia coliMIC values of 2.33 - 156.47 µM
Pseudomonas aeruginosaMIC values of 13.40 - 137.43 µM
Salmonella typhiMIC values of 11.29 - 77.38 µM
S. epidermidis (clinical strain)MIC value of 2 µg/mL nih.gov

Antifungal Efficacy

The antifungal potential of this compound derivatives has also been a subject of investigation. growingscience.com The furan moiety is recognized for its contribution to antifungal properties. Research has demonstrated the effectiveness of these compounds against various fungal pathogens. nih.govgrowingscience.com

For example, derivatives have shown antifungal properties against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM and 56.74 to 222.31 µM, respectively. In another study, a series of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles were screened for their in-vitro antifungal activity against Aspergillus niger, with several compounds showing promising results. growingscience.com

Fungal Strain Reported Activity of Derivatives Reference
Candida albicansMIC values of 16.69 - 78.23 µM
Fusarium oxysporumMIC values of 56.74 - 222.31 µM
Aspergillus nigerInspiring activity at 40 µg/ml growingscience.com

Antitubercular Activity

Several derivatives of isoxazole, including those with a furan component, have been explored for their activity against Mycobacterium tuberculosis. nih.govmdpi.comnih.gov The development of new antitubercular agents is crucial due to the rise of drug-resistant strains. mdpi.com

Research into furan-based analogues as inhibitors of salicylate (B1505791) synthase MbtI, an essential enzyme for mycobacterial growth, has shown promise. mdpi.com One such study led to the development of 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid, which exhibited not only good inhibitory properties but also improved antitubercular activity. mdpi.com While direct studies on this compound are limited in this specific context, the broader class of furan-containing isoxazoles shows potential. nih.govmdpi.com

Anticancer and Antitumor Properties

The anticancer potential of isoxazole derivatives, including those incorporating a furan ring, is a significant area of research. growingscience.comnih.gov These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms of action. nih.govnih.gov

Antiproliferative Activity against Various Human Tumor Cell Lines

Derivatives of this compound have demonstrated antiproliferative activity against a range of human tumor cell lines. growingscience.comnih.govnih.gov For instance, certain isoxazole derivatives have shown potent cytotoxic activities with IC50 values in the range of 0.04–12.00 µM against leukemia (K562) and breast cancer (MCF-7) cell lines. nih.gov

Another study on 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives found that while some compounds had low activity, others showed moderate action and were sensitive to MDA-MB-468 and T-47D breast cancer cell lines. growingscience.com A chalcone-pyrazole hybrid containing a furan moiety also showed promising activity against MCF-7, HepG2, and HCT116 cancer cell lines. nih.gov

Cancer Cell Line Derivative Type Reported Activity (IC50) Reference
Leukemia (K562)Isoxazole derivative0.04–12.00 µM nih.gov
Breast Cancer (MCF-7)Isoxazole derivative0.04–12.00 µM nih.gov
Breast Cancer (MDA-MB-468, T-47D)3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrileModerate Action growingscience.com
Breast Cancer (MCF-7)Chalcone-pyrazole hybridPromising Activity nih.gov
Liver Cancer (HepG2)Chalcone-pyrazole hybridPromising Activity nih.gov
Colon Cancer (HCT116)Chalcone-pyrazole hybridPromising Activity nih.gov
Lung Cancer (A549)(3-(Furan-2-yl)pyrazol-4-yl) chalconesIC50 of 13.86 and 20.05 µg/mL for compounds 7c and 7b nih.gov

Elucidation of Molecular Mechanisms of Action (e.g., Tubulin Polymerization Inhibition, Apoptosis Induction, STAT3 Inhibition)

The anticancer effects of this compound derivatives are attributed to several molecular mechanisms.

Tubulin Polymerization Inhibition: A significant mechanism of action for some isoxazole-furan hybrids is the inhibition of tubulin polymerization. nih.govvulcanchem.com These compounds can competitively bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. vulcanchem.com Certain derivatives have been shown to inhibit tubulin polymerization in a manner similar to the potent antitumor agent combretastatin (B1194345) A-4. nih.gov

Apoptosis Induction: Many isoxazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. nih.govacs.org For example, (3-(furan-2-yl)pyrazol-4-yl) chalcones have been shown to induce apoptosis in the A549 lung cancer cell line by upregulating the expression of pro-apoptotic genes like Bax and p53, and downregulating anti-apoptotic genes such as Bcl-2. nih.gov

STAT3 Inhibition: Signal transducer and activator of transcription 3 (STAT3) is a protein that, when overactive, can promote tumor growth. Some isoxazole-fused quinone derivatives have been explored as anti-colorectal cancer agents that function by inhibiting STAT3 and increasing reactive oxygen species levels. dntb.gov.ua While not directly focused on this compound, this suggests a potential mechanism for related compounds.

Anti-inflammatory and Analgesic Effects

Derivatives of the 3-(furan-2-yl)isoxazole scaffold have been investigated for their potential to mitigate inflammation and pain. These effects are often linked to their ability to interact with key enzymes in the inflammatory cascade.

Cyclooxygenase (COX) Inhibition Profiling (COX-1 and COX-2 Selectivity)

The cyclooxygenase (COX) enzymes are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). They exist in at least two isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

A study involving a series of novel isoxazole derivatives, including those with a furan moiety, assessed their in vitro inhibitory effects on COX-1 and COX-2 enzymes. nih.gov The research identified several compounds as potent and selective inhibitors of the COX-2 enzyme. Specifically, compounds designated C3, C5, and C6, which incorporate the furan-isoxazole core, were highlighted as promising candidates for selective COX-2 inhibition. nih.gov The isoxazole ring is considered a specialized anti-inflammatory pharmacophore that can contribute to COX-2 selectivity and potentially lead to fewer adverse effects. nih.gov

In a different line of research, a highly selective COX-1 inhibitor, [3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole], was used as a lead compound. nih.gov Researchers found that replacing the methyl group with an amino group resulted in a derivative with improved COX-1 selectivity and inhibitory activity. nih.gov This finding is significant as selective COX-1 inhibition is being explored as a therapeutic strategy for conditions like cancer and neuro-inflammation-derived neurodegenerative diseases. nih.gov

Another study synthesized a series of 3-phenyl-5-furan isoxazole derivatives and evaluated their anti-inflammatory potential. researchgate.net Molecular docking studies suggested that compounds 5b, 5c, and 5d exhibited good binding affinity to the COX-2 enzyme. researchgate.net

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Furan-Isoxazole Derivatives Note: Specific IC50 values were not provided in the source material, but the relative potency and selectivity were described.

Compound Target Activity Selectivity
C3 COX-2 Potent Inhibitor Good candidate for selective COX-2 inhibition
C5 COX-2 Potent Inhibitor Good candidate for selective COX-2 inhibition
C6 COX-2 Potent Inhibitor Good candidate for selective COX-2 inhibition
5b, 5c, 5d COX-2 Good Binding Affinity Decisive for anti-inflammatory activity
[3-(5-chlorofuran-2-yl)-5-amino-4-phenylisoxazole] COX-1 Improved Inhibitory Activity Improved COX-1 Selectivity

Central Nervous System (CNS) Activities

The isoxazole scaffold is present in various compounds with psychoactive properties, and derivatives of 3-(Furan-2-yl)isoxazol have been specifically evaluated for their effects on the central nervous system. researchgate.net

Antidepressant Activity Assessment

Several studies have explored the antidepressant potential of furan-containing isoxazole derivatives. A series of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives (isoxazolines) were synthesized and evaluated using the forced swim test (FST) in mice, a common behavioral model for screening antidepressant activity. researchgate.netresearchgate.net

In this study, compound 2e (4-[3-(furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol) emerged as the most potent antidepressant agent. researchgate.net Its mechanism of action is believed to involve the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin (B10506) and norepinephrine. researchgate.netresearchgate.net

Another novel series of compounds, 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine (B1678402) derivatives, also underwent antidepressant screening. researchgate.net The Porsolt's behavioral despair test showed that compounds 3a and 3k significantly reduced the duration of immobility in mice, indicating a potent antidepressant-like effect. researchgate.net

Table 2: Antidepressant Activity of 3-(Furan-2-yl)isoxazole Derivatives in Forced Swim Test (Mice)

Compound Structure Activity
2e 4-[3-(Furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol Most potent antidepressant in its series; acts via MAO inhibition. researchgate.netresearchgate.net
3a 1-{[3-(Furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine Reduced immobility time by 152.00%. researchgate.net
3k 1-{[5-(4-Chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methylpiperazine Reduced immobility time by 152.33%. researchgate.net

Antianxiety Activity Evaluation

The same series of compounds were often evaluated for antianxiety (anxiolytic) effects, typically using the elevated plus-maze (EPM) model. The EPM assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

The 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives showed moderate to significant anxiolytic activity compared to the reference drug diazepam. researchgate.net The promising antidepressant compound 2e also demonstrated notable antianxiety effects, which could be linked to its MAO inhibitory action. researchgate.net

Similarly, in the study of piperazine-containing isoxazoline (B3343090) derivatives, compounds 3a and 3k were found to have significant antianxiety activity in the plus-maze test, alongside their antidepressant effects. researchgate.net

Table 3: Antianxiety Activity of 3-(Furan-2-yl)isoxazole Derivatives in Elevated Plus Maze

Compound Structure Activity
2e 4-[3-(Furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol Showed promising antianxiety effects. researchgate.net
3a 1-{[3-(Furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine Showed significant antianxiety activity. researchgate.net
3k 1-{[5-(4-Chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methylpiperazine Showed significant antianxiety activity. researchgate.net

Neuroprotective Effects

The potential for isoxazole derivatives to exert neuroprotective effects is an emerging area of interest. researchgate.net Neuroinflammation, which involves the activation of glial cells and the production of inflammatory mediators, is a key pathological feature of many neurodegenerative diseases.

The neuroprotective effects of this compound derivatives can be inferred from their anti-inflammatory activities. As mentioned, the inhibition of COX-1 is being investigated as a therapeutic strategy for neuro-inflammation-derived neurodegenerative diseases. nih.gov Therefore, furan-isoxazole derivatives that selectively inhibit COX-1 could theoretically offer neuroprotection by mitigating chronic neuroinflammatory processes. However, direct experimental evidence specifically demonstrating the neuroprotective effects of this class of compounds in dedicated models of neurodegeneration is an area that warrants further research.

Modulation of Neurotransmitter Systems (e.g., GABA Agonistic Activity, Glutamate (B1630785) Transporter Modulation)

Derivatives of the isoxazole scaffold have been investigated for their capacity to modulate various neurotransmitter systems within the central nervous system (CNS). Research has focused on their interactions with both inhibitory (GABA) and excitatory (glutamate) pathways.

Certain isoxazole derivatives have been identified as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast synaptic transmission. sci-hub.st These modulators enhance the receptor's response to the endogenous ligand glutamate, which is fundamental for processes like learning and memory. sci-hub.st For instance, isoxazolo[3,4-d]pyridazinones have demonstrated selective positive modulation at metabotropic glutamate receptor (mGluR) subtypes 2 and 4. researchgate.netmdpi.com

Conversely, other studies have explored the agonistic activity of isoxazole-containing compounds at glutamate receptors. A series of (S)-2-amino-3-(2,5-dihydro-5-oxo-3-isoxazolyl)-propanoic acid analogs were synthesized and evaluated for their glutamate receptor-agonistic properties. nih.gov In the realm of GABAergic modulation, which is central to CNS inhibition, derivatives such as 4-amino-3-(benzo[b]furan-2-yl)butanoic acids have been studied as analogs of baclofen, acting as substrates for the GABA-B receptor. beilstein-journals.org Furthermore, specific derivatives of nipecotic acid incorporating furan and phenyl groups have been explored as potent inhibitors of the GABA transporter GAT1, suggesting a potential role in conditions characterized by reduced GABAergic tone. uni-muenchen.de

Table 1: Selected Isoxazole Derivatives and their Activity on Neurotransmitter Systems

Compound Class Target Activity Reference
Isoxazolo[3,4-d]pyridazinones Metabotropic Glutamate Receptors (mGluR2, mGluR4) Selective Positive Allosteric Modulator researchgate.netmdpi.com
(S)-2-Amino-3-(2,5-dihydro-5-oxo-3-isoxazolyl)-propanoic acid analogs Glutamate Receptors Agonist nih.gov
4-Amino-3-(benzo[b]furan-2-yl)butanoic acids GABA-B Receptors Substrate beilstein-journals.org
5-Substituted Nipecotic Acid Derivatives GABA Transporter 1 (GAT1) Inhibitor uni-muenchen.de

Immunomodulatory Effects

The isoxazole nucleus is a component of compounds that exhibit a range of immunomodulatory activities, encompassing both immunosuppressive and immunostimulatory effects. nih.gov The specific outcome of the immune modulation appears to be highly dependent on the substitution pattern around the core isoxazole ring. mdpi.com

Studies have shown that certain derivatives can influence T-cell subsets and B-cell levels, and enhance antibody production in response to antigens. For example, 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) was found to modulate lymphocyte populations and augment the production of anti-SRBC (sheep red blood cell) antibodies in mice. nih.gov Similarly, 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide (compound 06K) has also been investigated for its immunoregulatory properties in murine models. nih.gov

In contrast, other derivatives have been designed and synthesized with the aim of achieving immunosuppression. A notable example is ethyl N-(4-{[(2,4-dimethoxyphenyl)methyl]carbamoyl}-3-methyl-1,2-oxazol-5-yl)ethanimidate (compound MZO-2), which was identified as a potential immunosuppressive agent following in vitro screening. nih.gov Some compounds have also shown immunostimulatory properties; for instance, certain derivatives stimulated the proliferation of human peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) and increased the production of interleukin-1β (IL-1β) in peritoneal cell cultures. nih.gov These findings highlight the isoxazole moiety as a "privileged structure" for developing agents that can either suppress or stimulate the immune system, depending on the specific molecular design. nih.govmdpi.com

Activity against Neglected Tropical Diseases (e.g., Antileishmanial Activity)

Derivatives containing the isoxazole ring, particularly those linked to a nitrofuran scaffold, have emerged as a promising class of agents against neglected tropical diseases like leishmaniasis. researchgate.netdntb.gov.ua Research has demonstrated that these compounds possess significant in vitro activity against various Leishmania species. researchgate.netnih.gov

A study involving a series of nineteen 3,5-disubstituted-isoxazole analogs, synthesized from a 5-nitrofuran chloro-oxime, revealed potent activity against both the promastigote and amastigote forms of Leishmania (Leishmania) amazonensis. dntb.gov.ua Within this series, compounds with specific substitutions showed noteworthy efficacy. For example, an alkylchlorinated derivative (compound 14p) exhibited strong activity against the clinically relevant amastigote form, with a half-maximal inhibitory concentration (IC50) of 0.6 µM. researchgate.netdntb.gov.ua In the aromatic series, a trimethoxy isoxazole derivative (compound 14g) was particularly active, with an IC50 of 1.2 µM and a high selectivity index of 20.2, indicating a favorable profile of parasite toxicity over host cell toxicity. dntb.gov.ua

Structure-activity relationship evaluations suggest that the electron-poor nature of the isoxazole ring may contribute to its antileishmanial efficacy. nih.gov Other research has also highlighted the potential of isoxazole-based compounds as potent leishmanicidal agents, with some derivatives showing superior inhibition compared to the standard drug Miltefosine. researchgate.net

**Table 2: Antileishmanial Activity of Selected 3,5-Disubstituted-Isoxazole Derivatives against *L. amazonensis***

Compound Substituent Nature Form IC50 (µM) Selectivity Index (SI) Reference
14p Alkylchlorinated Amastigote 0.6 5.2 researchgate.netdntb.gov.ua
14o Alkyl Amastigote 8.5 8.0 dntb.gov.ua
14g Aromatic (Trimethoxy) Amastigote 1.2 20.2 dntb.gov.ua
14h Aromatic Amastigote 7.0 6.1 dntb.gov.ua
14j Aromatic (4-SCH3) Amastigote 5.7 10.2 dntb.gov.ua

Antiviral Activities (e.g., Anti-influenza A)

The furan-isoxazole scaffold has been incorporated into novel molecular designs aimed at combating viral infections, with a particular focus on the influenza A virus. rsc.orgrsc.org Researchers have targeted different viral components, including the influenza neuraminidase (NA) and the viral nucleoprotein (NP).

One approach involved the synthesis of a new series of isoxazol-4-carboxa piperidyl derivatives designed to target the viral nucleoprotein, which is crucial for viral replication. rsc.orgrsc.org These compounds were evaluated for their in vitro activity against the influenza A/PR/8/34 (H1N1) strain. rsc.orgrsc.org A key intermediate in this synthesis was ethyl 3-(furan-2-yl)-5-methylisoxazole-4-carboxylate. rsc.orgrsc.org

Another strategy focused on modifying existing antiviral drugs. Novel derivatives of Oseltamivir were created by substituting the C-5 amino group with various heterocyclic moieties, including C-5-NH-isoxazole structures. polyu.edu.hk These compounds were tested for their ability to inhibit the neuraminidase enzyme of a clinical A/H3N2 influenza strain. polyu.edu.hk While the C-5-NH-isoxazole derivatives generally showed milder inhibitory activity compared to other series in the study, one derivative incorporating a furan-2-yl group (compound 6f) demonstrated significant inhibition of the influenza NA, with an IC50 value of 1.92 ± 0.24 nM. polyu.edu.hk

Table 3: Anti-Influenza Activity of Selected Isoxazole Derivatives

Compound Series Viral Target Key Finding Reference
Isoxazol-4-carboxa piperidyl derivatives Nucleoprotein (NP) Active in vitro against Influenza A (H1N1) rsc.orgrsc.org
Oseltamivir C-5-NH-isoxazole derivatives Neuraminidase (NA) Compound 6f (furan-2-yl substituted) showed an IC50 of 1.92 nM against A/H3N2 NA. polyu.edu.hk

Miscellaneous Biological Activities (e.g., Antidiabetic, Anthelmintic, H+/K+ ATPase Inhibition)

Beyond the aforementioned activities, derivatives of this compound and related isoxazole structures have been explored for a variety of other pharmacological effects.

Antidiabetic Activity: Research has identified isoxazole-based flavonoid derivatives as potential antidiabetic agents. researchgate.net These compounds have been shown to significantly enhance glucose consumption in insulin-resistant HepG2 cells. researchgate.net The underlying mechanism may involve the activation of the AMPK/PEPCK/G6Pase pathway, which plays a critical role in cellular energy homeostasis and glucose metabolism. researchgate.net One study reported that novel isoxazole derivatives of Kaempferol were promising candidates, with one compound (C45) showing an EC50 of 0.8 nM for glucose consumption. researchgate.net

Anthelmintic Activity: The isoxazole ring has also been associated with anthelmintic properties. An early report indicated that 3-substituted 5-methylthio isoxazoles exhibited activity against helminths, suggesting another avenue for the therapeutic application of this heterocyclic system. semanticscholar.org

H+/K+ ATPase Inhibition: Certain 3-phenyl-5-furan isoxazole derivatives have been evaluated for their potential as anti-ulcer agents through the inhibition of the proton pump, H+/K+ ATPase. researchgate.netacu.edu.in In one study, a series of these compounds was synthesized and screened, with compound (5f), 3-(2,4-dichlorophenyl)-5-(furan-2-yl)isoxazole, demonstrating potent inhibitory activity against H+/K+ ATPase with an IC50 value of 42.41±0.29 μg/mL, which was comparable to the standard drug omeprazole. researchgate.netacu.edu.in This suggests that the furan-isoxazole core can serve as a scaffold for developing new proton pump inhibitors.

Table 4: Miscellaneous Biological Activities of Isoxazole Derivatives

Activity Compound Class Key Finding/Result Reference
Antidiabetic Isoxazole-based flavonoid derivatives Improved glucose consumption in IR-HepG2 cells (EC50 = 0.8 nM for C45). researchgate.net
Anthelmintic 3-Substituted 5-methylthio isoxazoles Exhibited anthelmintic activity. semanticscholar.org
H+/K+ ATPase Inhibition 3-(2,4-dichlorophenyl)-5-(furan-2-yl)isoxazole Potent inhibition with IC50 of 42.41±0.29 μg/mL. researchgate.netacu.edu.in

Medicinal Chemistry and Drug Discovery Applications

Structure-Activity Relationship (SAR) Studies of 3-(Furan-2-yl)isoxazol-5-amine Derivatives

The biological activity of derivatives based on the this compound scaffold is highly dependent on the nature and position of various substituents. Research on related isoxazole (B147169) and furan (B31954) structures provides insights into how modifications can tune the pharmacological properties of these compounds.

Substitutions on the Furan Ring: The furan moiety can be substituted to modulate activity. For instance, in related benzofuran derivatives, the presence and position of a methoxy group have been shown to significantly enhance antiproliferative activity. mdpi.com This suggests that introducing small electron-donating groups on the furan ring of this compound could be a viable strategy to improve potency.

Modifications of the Amine Group: The 5-amine group is a critical site for modification. Acylation or substitution of the amine can lead to derivatives with diverse biological activities. For example, converting the amine into an amide, such as in N-((5-(Furan-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide, introduces new points of interaction with biological targets. bldpharm.com In other heterocyclic systems, substituting the amine with different aryl groups has led to compounds with significant anticancer activity.

Substitutions on the Isoxazole Ring: While the core 3-(furan-2-yl) and 5-amine substituents are defining features, further substitution on the isoxazole ring itself (at the 4-position) can also influence activity. Introducing small alkyl or aryl groups at this position can alter the molecule's conformation and steric profile, potentially leading to improved target binding or selectivity. Studies on isoxazole functionalized chromene derivatives have shown that substitutions on the phenyl ring attached to the isoxazole core, such as with fluorine or trifluoromethyl groups, can promote cytotoxicity. nih.gov

The following table summarizes the general impact of substituents on the biological activity of related heterocyclic compounds, which can be extrapolated to guide the modification of the this compound scaffold.

Scaffold Position Substituent Type Observed Impact on Activity (in related compounds) Potential Rationale
Furan RingElectron-donating groups (e.g., -OCH3)Increased antiproliferative potency mdpi.comEnhances electron density and may improve hydrogen bonding capability.
Furan RingElectron-withdrawing groups (e.g., -NO2)Can modulate activity, sometimes increasing it ijabbr.comAlters electronic properties, potentially improving target interaction.
5-Amine GroupAcylation (Amide formation)Creates derivatives with distinct biological profiles bldpharm.comIntroduces hydrogen bond acceptors and donors, altering binding modes.
5-Amine GroupAryl substitutionCan lead to potent anticancer agents nih.govIntroduces bulky groups that can occupy hydrophobic pockets in the target protein.
Isoxazole Ring (C4)Small alkyl groupsCan influence conformation and selectivityModifies steric profile, potentially improving fit with the target.
Phenyl ring (when replacing Furan)Halogens (e.g., -F, -Cl), -CF3Increased cytotoxic activity nih.govEnhances lipophilicity and can form halogen bonds with the target.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, key pharmacophoric features can be identified that are crucial for its interaction with various biological targets.

Hydrogen Bond Donors and Acceptors: The 5-amine group provides a crucial hydrogen bond donor feature. The nitrogen and oxygen atoms within the isoxazole ring act as hydrogen bond acceptors. These features allow the molecule to form specific hydrogen bonding interactions within a target's binding site, which is often essential for high-affinity binding.

Aromatic/Hydrophobic Regions: The furan ring serves as a key aromatic and hydrophobic region. This part of the molecule can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket of a protein.

Rigid Scaffold: The isoxazole ring provides a rigid scaffold that holds the furan ring and the amine group in a defined spatial orientation. This pre-organization reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The specific geometry of the 3,5-disubstituted isoxazole is a critical determinant of how the pharmacophoric features are presented to the target. dundee.ac.uk

Crystallization studies of related isoxazole derivatives have confirmed that the isoxazole core and its substituents anchor the molecule into specific allosteric binding sites on target proteins. dundee.ac.uk

In Vitro and In Vivo Pharmacological Evaluation Methodologies

To assess the therapeutic potential of this compound and its derivatives, a combination of in vitro and in vivo pharmacological evaluations is necessary.

Cell-based assays are fundamental for initial screening and understanding the mechanism of action of new compounds.

Antiproliferative Assays: The antiproliferative activity of isoxazole derivatives has been evaluated against various human cancer cell lines. nih.govd-nb.info For this compound, its cytotoxic effects could be assessed using cell lines such as HeLa (cervical cancer), CaCo-2 (colorectal adenocarcinoma), and HT-29 (colorectal adenocarcinoma). d-nb.infomdpi.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to determine cell viability, where a reduction in cell viability indicates cytotoxic activity. mdpi.com The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is a key parameter determined from these assays. nih.gov

Enzyme Inhibition Assays: Isoxazole-containing compounds have been identified as inhibitors of various enzymes. For example, some derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation. espublisher.com To evaluate this compound as a potential enzyme inhibitor, specific assays for target enzymes would be employed. For instance, if targeting a kinase, a kinase inhibition assay would measure the compound's ability to block the phosphorylation of a substrate.

Table 2: Examples of Cell-Based Assays for Isoxazole Derivatives

Assay TypePurposeExample Cell LinesKey Parameter
Antiproliferative To assess the ability of a compound to inhibit cancer cell growth. nih.govd-nb.infoHeLa, CaCo-2, HT-29 d-nb.infomdpi.comIC50 (50% inhibitory concentration) nih.gov
Enzyme Inhibition To determine if a compound can block the activity of a specific enzyme.Varies depending on the target enzyme.IC50 or Ki (inhibition constant)
Target Engagement To confirm that the compound interacts with its intended molecular target within the cell.Genetically modified cell lines expressing the target.Cellular thermal shift assay (CETSA) or reporter gene assays.

Following promising in vitro results, in vivo studies in animal models are crucial to evaluate the efficacy and pharmacokinetic properties of a drug candidate in a whole organism.

Xenograft Models for Anticancer Activity: To assess the in vivo anticancer efficacy of this compound, a xenograft model is commonly used. In this model, human cancer cells are implanted into immunocompromised mice. nih.gov The mice are then treated with the test compound, and tumor growth is monitored over time. A reduction in tumor volume compared to a control group indicates in vivo efficacy. mdpi.com

Inflammation Models: If the compound shows potential as an anti-inflammatory agent, models such as the carrageenan-induced paw edema model in rats can be used. nih.gov In this model, inflammation is induced by injecting carrageenan into the rat's paw, and the reduction in swelling upon treatment with the test compound is measured.

Neurological Disease Models: For compounds targeting the central nervous system (CNS), various animal models of neurological disorders are available. For example, to assess antidepressant activity, the forced swim test in mice is a common behavioral despair model. researchgate.netarabjchem.org

Drug-Likeness and Pharmacokinetic Profile Prediction

In silico methods are valuable tools in early drug discovery to predict the drug-likeness and pharmacokinetic properties of compounds, helping to prioritize candidates for synthesis and further testing.

For a drug to be orally active, it must be absorbed from the gastrointestinal (GI) tract. Several factors influence GI absorption, including solubility, permeability, and stability in the GI environment.

Lipinski's Rule of Five: This rule provides a set of guidelines to predict the oral bioavailability of a compound. It states that a compound is more likely to be orally bioavailable if it has:

A molecular weight of less than 500 Daltons.

A logP (a measure of lipophilicity) of less than 5.

Fewer than 5 hydrogen bond donors.

Fewer than 10 hydrogen bond acceptors.

While these are general guidelines, they provide a useful first assessment of a compound's potential for oral absorption.

In Vitro Permeability Assays: The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal drug absorption. nih.gov Caco-2 cells are human colon adenocarcinoma cells that differentiate to form a monolayer with characteristics similar to the intestinal epithelium. The rate at which a compound crosses this monolayer can be used to estimate its in vivo absorption. nih.gov

For drugs targeting the CNS, the ability to cross the blood-brain barrier (BBB) is essential. The BBB is a highly selective barrier that protects the brain from harmful substances. mdpi.com

Physicochemical Properties: Several physicochemical properties are associated with BBB permeability. Generally, compounds with a molecular weight under 400-600 Da, a polar surface area of less than 70 Ų, and a moderate lipophilicity (logP between 1 and 4) are more likely to cross the BBB via passive diffusion. mdpi.com

Computational Models: Various computational models, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms, have been developed to predict BBB permeability. osti.govarxiv.org These models use a combination of molecular descriptors to predict the logBB (the logarithm of the ratio of the drug concentration in the brain to that in the blood). A higher logBB value indicates better BBB penetration. Decision tree induction and other machine learning methods have shown high accuracy in predicting BBB permeability. mdpi.comarxiv.org

Table 3: Key Parameters in Drug-Likeness and Pharmacokinetic Prediction

ParameterImportancePredictive Method
Molecular Weight Influences absorption and distribution.Calculated from the chemical structure.
LogP A measure of lipophilicity, affecting absorption, distribution, and BBB penetration.Calculated using computational software.
Polar Surface Area (PSA) Relates to membrane permeability.Calculated from the chemical structure.
Hydrogen Bond Donors/Acceptors Affects solubility and membrane permeability.Counted from the chemical structure.
Caco-2 Permeability Predicts intestinal absorption. nih.govIn vitro Caco-2 cell assay. nih.gov
LogBB Predicts blood-brain barrier penetration. arxiv.orgIn silico QSAR models and machine learning algorithms. osti.govarxiv.org

Computational and Theoretical Studies of 3 Furan 2 Yl Isoxazol 5 Amine and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the geometric and electronic properties of molecular systems. epstem.net These calculations allow for the optimization of molecular geometries and the determination of various electronic descriptors that govern molecular behavior. epstem.netacu.edu.in

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Theoretical studies on analogs of 3-(furan-2-yl)isoxazol-5-amine, such as 3-phenyl-5-furan isoxazole (B147169) derivatives, have been performed using DFT methods like B3LYP with basis sets such as 6–311++G(d,p) to optimize their structures and analyze their molecular orbitals. acu.edu.in

Key aspects of electronic structure analysis include the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap (ΔEg) are critical indicators of a molecule's kinetic stability, chemical reactivity, and ability to participate in electronic transitions. epstem.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net For instance, in studies of related isoxazol-5(4H)-one derivatives, FMO analysis has been used to understand their electronic properties and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from electronic structure calculations. MEP maps illustrate the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. acu.edu.inresearchgate.net These maps are instrumental in predicting sites for intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.net

ParameterCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔEg)4.7 eVRelates to chemical reactivity and stability

Quantum chemical calculations can effectively model and quantify non-covalent intermolecular interactions, which are vital for a molecule's behavior in solution and its binding to biological receptors. Hydrogen bonding is a particularly important interaction for molecules containing heteroatoms like nitrogen and oxygen, such as this compound.

Studies on related systems demonstrate that the amine (-NH₂) and the nitrogen and oxygen atoms within the isoxazole and furan (B31954) rings can act as hydrogen bond donors and acceptors, respectively. mdpi.com Theoretical methods can predict the strength and geometry of these hydrogen bonds. For example, calculations can determine the stabilization energy arising from hydrogen bonding with solvent molecules or with amino acid residues in a protein's active site. researchgate.net In docking studies of related furan-containing inhibitors, the furan oxygen has been observed to form crucial hydrogen bonds that contribute significantly to binding potency. mdpi.com Similarly, molecular dynamics simulations on isoxazole derivatives have been used to analyze the duration and type of interactions, including hydrogen bonds and water bridges, with receptor sites over time. frontiersin.org

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. researchgate.netresearchgate.net It provides a quantitative description of the Lewis-like chemical bonding structure and the delocalization of electron density from filled Lewis-type orbitals to empty non-Lewis orbitals. rsc.org

For heterocyclic systems like furan and isoxazole, NBO analysis is employed to assess their aromaticity and the extent of π-electron delocalization. nih.govacs.org The degree of delocalization is a key factor in the stability and reactivity of these rings. rsc.org Studies on five-membered heteroaromatic compounds show that the electronegativity of the heteroatom significantly influences electron delocalization. nih.govacs.org For oxoles like furan, the high electronegativity of the oxygen atom can hinder the interaction of its lone pair with the π-system, leading to less delocalization compared to nitrogen-containing azoles. acs.org NBO analysis quantifies this by calculating the transfer of electron density from the p(z) orbital of the heteroatom to the rest of the π-system, which serves as a measure of aromaticity. nih.govacs.org This analysis helps explain the stability and chemical behavior of the constituent rings in this compound. researchgate.net

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. japtronline.com It is an essential tool in structure-based drug design for predicting ligand-protein interactions and estimating binding affinity. japtronline.comnih.gov

Molecular docking simulations are widely used to study how isoxazole-containing compounds, including analogs of this compound, interact with the active sites of biological targets like enzymes and receptors. researchgate.netnih.govresearchgate.net These simulations predict the binding conformation and score the interactions to estimate binding affinity. japtronline.comresearchgate.net A lower, more negative binding energy or docking score typically indicates a higher predicted binding affinity between the ligand and the protein. researchgate.net

For example, docking studies on novel isoxazole derivatives targeting cyclooxygenase (COX) enzymes have predicted their binding energies and modes of interaction within the enzyme's active site. nih.govresearchgate.net Similarly, benzofuran-isoxazole hybrids have been docked into the main protease of COVID-19, with docking scores used to estimate their theoretical affinity. researchgate.net These predictions help to identify promising candidates for further experimental testing. Accurate prediction of protein-ligand binding affinity remains a key challenge, with ongoing advancements in computational methods aiming to improve reliability. nih.govbiorxiv.org

Table 2: Example Molecular Docking Results for Isoxazole Analogs Against COX-2 Source: Adapted from studies on related isoxazole inhibitors. nih.gov

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Isoxazole Analog C3COX-2-9.9Arg513, Val523, Ser353
Isoxazole Analog C5COX-2-10.1Arg513, Phe518, Leu352
Isoxazole Analog C6COX-2-10.5Val523, Arg513, His90

Beyond predicting affinity, a primary strength of molecular docking is its ability to provide a detailed, three-dimensional view of the ligand's binding mode within the receptor's active site. This analysis is crucial for rationalizing the observed biological activity, including potency and selectivity. mdpi.comnih.gov

By examining the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—between the ligand and key amino acid residues, researchers can understand why certain structural features lead to higher potency. For instance, docking studies on isoxazole-based COX inhibitors revealed that their selectivity for COX-2 over COX-1 is due to specific interactions with residues like Arg513, Val523, and Ser353 in the COX-2 active site. nih.gov

Furthermore, comparative docking analyses can explain differences in activity between closely related analogs. A study on (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles used docking to show how a 5-(4-chlorophenyl)furan-2-yl substituent could occupy a specific pocket and form an additional hydrogen bond, leading to higher potency compared to an analog with an isoxazolyl group. mdpi.com This level of insight allows for the rational design of new derivatives with improved potency and selectivity by modifying the chemical structure to optimize interactions with the target. mdpi.com

Molecular Dynamics Simulations to Characterize Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. For this compound analogs, MD simulations have been instrumental in characterizing their binding stability and conformational dynamics within the active sites of biological targets. frontiersin.orgnih.gov

Research on various isoxazole derivatives demonstrates the utility of MD simulations in assessing the stability of ligand-protein complexes. mdpi.commdpi.com For instance, in studies of isoxazole derivatives as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2), MD simulations lasting 100 nanoseconds were performed to analyze the time-evolved interactions. frontiersin.orgacu.edu.in These simulations help in understanding the structural fluctuations and stability of the compound within the enzyme's binding pocket. frontiersin.org Parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are calculated from the simulation trajectory to evaluate the stability of the complex. mdpi.comresearchgate.net A stable RMSD over the simulation time suggests that the ligand remains securely bound in the active site. mdpi.com

In one study, the analysis of the RMSD trajectories of a furan-containing isoxazole derivative complexed with COX-2 revealed the structural stability and fluctuations of the system. frontiersin.org Such simulations provide an atomistic perspective on the enzyme-ligand interactions, highlighting the key amino acid residues involved in the binding. acu.edu.in This information is crucial for understanding the mechanism of action and for the rational design of more potent inhibitors.

In Silico ADME/PK Prediction Models

In silico models for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) as well as pharmacokinetic (PK) properties are essential in modern drug discovery. frontiersin.orgresearchgate.net These computational tools allow for the early assessment of the drug-like properties of compounds, including this compound and its analogs. nih.gov

Prediction of Absorption, Distribution, Metabolism, and Excretion Profiles

Computational tools like SwissADME and other platforms are widely used to predict the ADME profiles of isoxazole derivatives. frontiersin.orgresearchgate.net These predictions help to identify potential liabilities of a compound early in the drug development process.

For a series of novel isoxazole derivatives, the SwissADME database was used to assess their physicochemical and drug-likeness properties. nih.gov The predictions indicated that most of the synthesized compounds would have high gastrointestinal (GI) absorption. frontiersin.orgnih.gov Some compounds were also predicted to cross the blood-brain barrier (BBB), which is a critical parameter for drugs targeting the central nervous system. frontiersin.orgnih.gov

Analysis of Lipophilicity and Other Physicochemical Parameters

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical physicochemical parameter that influences a drug's absorption, distribution, and potency. japtronline.com Computational methods are routinely used to predict the lipophilicity and other key physicochemical properties of isoxazole derivatives. frontiersin.orgacu.edu.in

The SwissADME tool, for instance, calculates various parameters including molecular weight, the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). japtronline.com These parameters are used to evaluate a compound's compliance with established drug-likeness rules, such as Lipinski's rule of five. frontiersin.orgnih.gov Studies on various isoxazole derivatives have shown that they generally adhere to Lipinski's rule, suggesting good oral bioavailability. frontiersin.orgnih.gov The calculated LogP values for many of these compounds indicate moderate lipophilicity, which is often desirable for good membrane permeability. japtronline.comvulcanchem.com

Below is a table summarizing the predicted physicochemical properties for a representative set of furan-isoxazole analogs from a recent study. frontiersin.org

CompoundMolecular Weight ( g/mol )LogPHydrogen Bond AcceptorsHydrogen Bond DonorsTPSA (Ų)
Analog 1 455.434.1362104.23
Analog 2 485.464.4472113.46
Analog 3 473.433.5173124.69
Analog 4 531.565.5172113.46
Analog 5 445.383.0172116.32
Analog 6 485.463.8272113.46

This data is illustrative and based on findings for analogs containing the 5-(furan-2-yl)isoxazol-3-yl moiety. frontiersin.org

Rational Design of Novel Derivatives Based on Computational Modeling

Computational modeling plays a pivotal role in the rational design of novel derivatives of this compound with improved potency and selectivity. acs.orgtandfonline.com By combining techniques like molecular docking, quantitative structure-activity relationship (QSAR), and structure-based drug design, researchers can identify key structural features required for biological activity. acs.orgafricaresearchconnects.com

Molecular docking studies, for example, can predict the binding orientation of a ligand within a protein's active site, providing insights into the crucial interactions. acu.edu.innih.gov This information allows medicinal chemists to strategically modify the lead compound to enhance these interactions. For instance, if a docking study reveals an unoccupied hydrophobic pocket in the active site, a derivative with a suitable hydrophobic group can be designed to fill this pocket and increase binding affinity. acu.edu.in

Structure-based drug design efforts have led to the development of novel isoxazole scaffolds with good potency in both biochemical and cellular assays. acs.org By analyzing the crystallographic binding modes of an amino-isoxazole fragment, researchers have been able to design new derivatives with improved oral activity in in vivo models. acs.org The insights gained from these computational approaches guide the synthesis of new generations of isoxazole-based compounds, accelerating the discovery of potential new therapeutic agents. nih.gov

Conclusion and Future Perspectives

Summary of the Current Academic Research Landscape on 3-(Furan-2-yl)isoxazol-5-amine

Academic research on this compound has primarily positioned it as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The isoxazole (B147169) ring itself is a well-established pharmacophore, known to be present in a variety of biologically active compounds. acs.org The fusion of this moiety with a furan (B31954) ring has been explored for its potential to yield novel anti-inflammatory, analgesic, anticancer, antibacterial, and antifungal agents. chemimpex.comontosight.ai

Studies on related furan-isoxazole derivatives have demonstrated a broad spectrum of biological activities. For instance, derivatives of 3-(furan-2-yl)-isoxazole have been synthesized and investigated for their potential antidepressant and antianxiety effects. researchgate.net Furthermore, the isoxazole scaffold is a key component in numerous approved drugs, highlighting its therapeutic relevance. mdpi.com Research into derivatives has also shown promise in targeting enzymes like cyclooxygenase (COX), which are implicated in inflammation and cancer. researchgate.net Specifically, the presence of a furfuryl ring on an isoxazole moiety has been associated with both anti-inflammatory and anticancer effects. nih.gov

While direct and extensive studies focusing solely on this compound are somewhat limited, the existing body of literature on its analogues provides a strong rationale for its further investigation. The amino group at the 5-position of the isoxazole ring offers a reactive handle for a variety of chemical modifications, allowing for the generation of diverse compound libraries for biological screening.

Identification of Unexplored Avenues in Synthesis and Chemical Biology of This Scaffold

Despite the foundational work, several avenues for the synthesis and chemical biology of this compound remain largely unexplored.

In the realm of synthesis:

Novel Synthetic Methodologies: While classical methods for isoxazole synthesis are well-established, the development of more efficient, green, and regioselective synthetic routes to this compound and its derivatives would be highly beneficial. This could include exploring flow chemistry, microwave-assisted synthesis, or novel catalytic systems to improve yields and reduce reaction times.

Diversity-Oriented Synthesis: A systematic exploration of the chemical space around this scaffold through diversity-oriented synthesis could lead to the discovery of novel bioactive compounds. This would involve modifying the furan ring, the isoxazole core, and the 5-amino group with a wide range of substituents.

In the field of chemical biology:

Target Identification and Mechanism of Action: For many of the reported biological activities of related furan-isoxazole derivatives, the specific molecular targets and mechanisms of action are not fully elucidated. Utilizing techniques such as chemical proteomics, affinity chromatography, and computational docking studies could help identify the protein targets of this compound and its derivatives.

Probe Development: The development of chemical probes based on this scaffold could be a powerful tool for studying biological pathways. These probes could be used for target validation, imaging, and understanding the compound's distribution and metabolism in biological systems.

Outlook on the Potential for Further Drug Discovery and Development Efforts

The this compound scaffold holds considerable potential for future drug discovery and development efforts. The inherent biological activities associated with both the furan and isoxazole rings make it an attractive starting point for the design of new therapeutic agents.

Future efforts could focus on:

Optimization of Lead Compounds: By systematically modifying the structure of this compound, it may be possible to develop potent and selective inhibitors for a range of therapeutic targets. Structure-activity relationship (SAR) studies will be crucial in guiding these optimization efforts.

Exploration of New Therapeutic Areas: While research has touched upon its potential in inflammation and cancer, the broad biological activity of the isoxazole core suggests that derivatives of this compound could be active in other disease areas as well, such as neurodegenerative diseases or infectious diseases.

Fragment-Based Drug Discovery: The relatively small size and synthetic tractability of this compound make it an ideal candidate for fragment-based drug discovery approaches.

Discussion of Challenges and Opportunities in Translating Research Findings into Practical Applications

Translating the promising research findings on this compound and its analogues into practical applications, such as approved drugs or agrochemicals, presents both challenges and opportunities.

Challenges:

Pharmacokinetic Properties: Early-stage drug candidates often fail due to poor pharmacokinetic properties, such as low bioavailability or rapid metabolism. Thorough ADME (absorption, distribution, metabolism, and excretion) studies will be necessary to identify derivatives with favorable drug-like properties.

Toxicity: As with any new chemical entity, potential toxicity is a major concern. Comprehensive toxicological profiling will be required to ensure the safety of any potential drug candidate.

Intellectual Property: The existing patent landscape for isoxazole-based compounds may present challenges for new entities entering the field.

Opportunities:

Unmet Medical Needs: There are still many diseases for which effective treatments are lacking. The unique biological activity profile of the this compound scaffold may provide solutions for some of these unmet medical needs.

Agrochemical Applications: Beyond pharmaceuticals, this scaffold has potential applications in agriculture as herbicides or fungicides. chemimpex.com The development of environmentally friendly and effective crop protection agents is a significant opportunity.

Collaborative Research: The multifaceted nature of drug discovery and development necessitates collaboration between academic researchers, pharmaceutical companies, and contract research organizations. Such partnerships can help to overcome many of the challenges associated with translating basic research into clinical applications.

Q & A

Q. What are the common synthetic routes for 3-(Furan-2-yl)isoxazol-5-amine, and how are reaction conditions optimized?

Methodological Answer:

  • Cyclocondensation : Reacting furan-2-carbaldehyde derivatives with hydroxylamine and β-keto nitriles under acidic conditions (e.g., HCl/EtOH) to form the isoxazole core. Temperature control (60–80°C) and stoichiometric ratios are critical for yield optimization .
  • Functionalization : Post-synthetic modifications (e.g., Buchwald–Hartwig amination) to introduce substituents on the isoxazole ring. Use Pd catalysts (e.g., Pd(OAc)₂) with Xantphos ligands in toluene at 110°C .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product.

Q. How is this compound characterized using spectroscopic and analytical methods?

Methodological Answer:

  • NMR : 1H^1H NMR (400 MHz, CDCl₃) identifies furan protons (δ 7.4–7.6 ppm, multiplet) and isoxazole NH₂ (δ 5.2 ppm, broad singlet). 13C^{13}C NMR confirms the isoxazole C-5 (δ 160–165 ppm) .
  • IR : Stretching frequencies for N–H (3445 cm⁻¹) and C=N (1529 cm⁻¹) validate the amine and isoxazole groups .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 177.1) confirms molecular weight. High-resolution MS (HRMS) resolves isotopic patterns for structural validation .

Q. What initial biological screening strategies are recommended for this compound?

Methodological Answer:

  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli (CLSI guidelines).
    • Anti-inflammatory : COX-1/COX-2 inhibition assays using ELISA kits (IC₅₀ calculation) .
  • Cytotoxicity : MTT assay on HEK-293 cells to establish safety thresholds (EC₅₀ values) .

Advanced Research Questions

Q. How can enantioselective synthesis of derivatives be achieved, and what catalysts are effective?

Methodological Answer:

  • Chiral Catalysts : Use spirocyclic phosphoric acids (e.g., TRIP) in asymmetric Mannich reactions. Optimize solvent (toluene) and temperature (0–25°C) to reach enantiomeric excess (ee) >80% .
  • Dynamic Kinetic Resolution : Combine Pd catalysts with chiral ligands (BINAP) to resolve racemic mixtures. Monitor ee via chiral HPLC (Chiralpak IA column) .

Q. What computational strategies predict target interactions and pharmacokinetic properties?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to ATR kinase (PDB: 5YZ0). Prioritize hydrogen bonds between the isoxazole NH₂ and Glu⁷⁸⁵ .
  • DFT Calculations : B3LYP/6-31G(d) optimizations assess electronic properties (HOMO/LUMO gaps) and nucleophilic attack sites .
  • ADMET Prediction : SwissADME evaluates logP (1.8–2.2) and BBB permeability, while ProTox-II predicts hepatotoxicity risk .

Q. How should contradictory biological activity data (e.g., varying IC₅₀ across assays) be resolved?

Methodological Answer:

  • Assay Validation : Replicate under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
  • Metabolic Stability : Test hepatic microsome stability (human/rat) to identify rapid degradation as a confounding factor .
  • Structural Analog Comparison : Compare with 3-(4-chlorophenyl)isoxazol-5-amine derivatives to isolate substituent effects .

Q. What mechanistic insights explain unexpected byproducts in condensation reactions?

Methodological Answer:

  • Reaction Monitoring : In situ IR tracks intermediate formation (e.g., enamine tautomers). Quench aliquots at intervals for LC-MS analysis .
  • Acid Catalysis : HCl promotes both cyclization and furan ring-opening. Mitigate via dilute conditions (0.1 M) or weaker acids (AcOH) .
  • Byproduct Characterization : Isolate side products (e.g., 1,3-diisoxazolyl-1,3-dieneamines) via preparative TLC and assign structures via X-ray crystallography .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h. UPLC quantification identifies degradation products (e.g., hydrolyzed isoxazole at pH <3) .
  • Thermal Analysis : DSC/TGA reveals decomposition onset at 180°C. Store at -20°C under argon for long-term stability .

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